molecular formula C14H26N2O2S B13339329 tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate

tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate

Cat. No.: B13339329
M. Wt: 286.44 g/mol
InChI Key: RSLVLHCVPQBPHA-UHFFFAOYSA-N
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Description

tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopropyl ring, and a thietan-3-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate typically involves multiple steps, starting from commercially available precursors. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl (3-aminopropyl)carbamate
  • tert-Butyl (3-chloropropyl)cyclopropyl carbamate

Uniqueness

tert-Butyl cyclopropyl(3-(thietan-3-ylamino)propyl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C14H26N2O2S

Molecular Weight

286.44 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[3-(thietan-3-ylamino)propyl]carbamate

InChI

InChI=1S/C14H26N2O2S/c1-14(2,3)18-13(17)16(12-5-6-12)8-4-7-15-11-9-19-10-11/h11-12,15H,4-10H2,1-3H3

InChI Key

RSLVLHCVPQBPHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCCNC1CSC1)C2CC2

Origin of Product

United States

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